molecular formula C25H20N4O B5232791 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5232791
M. Wt: 392.5 g/mol
InChI Key: AFKHABGDESMZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the pyrazolopyrimidine class of compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain kinases, which are enzymes that play a critical role in various cellular processes. By inhibiting these kinases, 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine may interfere with the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the replication of certain viruses and bacteria. Additionally, 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to have a low toxicity profile, making it a potentially safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is its versatility in various lab experiments. It can be used in cell-based assays, animal models, and clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential area of research is the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 5-aminopyrazole-4-carboxamide with 2-bromo-1-phenoxymethane in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product.

Scientific Research Applications

2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential applications in medicinal chemistry. It has been studied for its anticancer, antiviral, and antibacterial properties. This compound has also been investigated for its potential use as a kinase inhibitor, which could lead to the development of new drugs for various diseases.

properties

IUPAC Name

2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c26-24-21(18-10-4-1-5-11-18)16-27-25-23(19-12-6-2-7-13-19)22(28-29(24)25)17-30-20-14-8-3-9-15-20/h1-16H,17,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKHABGDESMZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=C(C(=N3)COC4=CC=CC=C4)C5=CC=CC=C5)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

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